Product packaging for 2,5-Dichloro-3-fluoroisonicotinic acid(Cat. No.:CAS No. 514798-00-6)

2,5-Dichloro-3-fluoroisonicotinic acid

Cat. No.: B2407117
CAS No.: 514798-00-6
M. Wt: 209.99
InChI Key: XXKZEJNVNFYDAP-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluoroisonicotinic acid (CAS 514798-00-6) is a high-purity fluorinated pyridine derivative designed for research and further manufacturing applications. This compound serves as a versatile chemical building block, particularly in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . Its molecular formula is C₆H₂Cl₂FNO₂, with a molecular weight of 209.99 g/mol . The specific arrangement of chlorine and fluorine atoms on the isonicotinic acid ring makes it a valuable intermediate for synthetic chemists. The product is offered with a purity of 95% or greater . It is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . Please note that this product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for direct human use . Safety Information: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. The supplied GHS safety information includes the warning signal word and hazard statements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2FNO2 B2407117 2,5-Dichloro-3-fluoroisonicotinic acid CAS No. 514798-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKZEJNVNFYDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2,5 Dichloro 3 Fluoroisonicotinic Acid

Retrosynthetic Analysis of 2,5-Dichloro-3-fluoroisonicotinic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis can proceed via two primary disconnection strategies.

Functional Group Interconversion (FGI) and Disconnections: The primary disconnections involve the carbon-halogen and carbon-carboxyl bonds. The carboxylic acid group at the 4-position can be retrosynthetically derived from the hydrolysis of a nitrile (-CN) or an ester (-COOR), or from the oxidation of a methyl group (-CH3). The chloro and fluoro substituents can be disconnected to reveal C-H bonds on a pyridine (B92270) ring, suggesting late-stage halogenation reactions. This approach leads back to isonicotinic acid or its derivatives as potential precursors.

Ring System Disconnection: A more fundamental approach is to break the bonds of the pyridine ring itself. This strategy envisions the construction of the heterocyclic core from acyclic precursors. According to established pyridine synthesis strategies, such as the Hantzsch synthesis or other condensation reactions, the ring can be disconnected into components that would form the C2-N-C6 and C3-C4-C5 fragments. advancechemjournal.com This pathway suggests that the substituents, particularly the fluorine and the carboxylic acid precursor, could be incorporated into the acyclic starting materials before the final ring-forming cyclization step.

Precursor Synthesis Approaches for Halogenated Pyridine Ring Systems

Building the halogenated pyridine ring system from the ground up is a common and effective strategy for achieving specific substitution patterns that are difficult to obtain through direct functionalization. This often involves forming the pyridine core and then introducing or modifying substituents.

The formation of the pyridine ring from acyclic precursors allows for the early introduction of key functional groups. A well-documented analogous synthesis for 2,6-dichloro-5-fluoronicotinic acid (an isomer of the target molecule) provides a clear blueprint for this approach. google.comgoogle.com The synthesis begins with the condensation of ethyl fluoroacetate (B1212596) and ethyl formate (B1220265) in the presence of a base like sodium methoxide. google.com The resulting intermediate is then reacted with methyl malonamate (B1258346), followed by treatment with hydrochloric acid, to induce cyclization and form a key precursor, methyl 2,6-dihydroxy-5-fluoronicotinate. google.comgoogle.com

This type of condensation-cyclization reaction is a powerful method for creating polysubstituted pyridine rings. Other strategies for pyridine ring formation include hetero-Diels-Alder reactions and various multi-component reactions that combine simple starting materials in a single step to build the heterocyclic core. rsc.orgorganic-chemistry.org

The introduction of halogen atoms onto the pyridine ring is a critical step. Pyridine is an electron-deficient heterocycle, which makes direct electrophilic halogenation challenging, often requiring harsh conditions such as high temperatures and the use of strong acids. nih.govyoutube.com

In the synthesis of the analogous 2,6-dichloro-5-fluoronicotinic acid, the chloro substituents are introduced by converting the hydroxyl groups of methyl 2,6-dihydroxy-5-fluoronicotinate. This is achieved by treating the dihydroxy intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive. google.com This conversion of hydroxyl or keto groups on a pyridinone ring to chloro groups is a common and high-yielding method for producing chloropyridines.

Alternative strategies for halogenation include nucleophilic aromatic substitution (SNAr) on activated pyridines. nih.govacs.org For instance, a leaving group (like a nitro group) can be displaced by a halide nucleophile. nih.gov Modern methods have also been developed that use designed phosphine (B1218219) reagents to enable the halogenation of a wide range of pyridines under milder conditions. nih.govacs.org

The carboxylic acid group of isonicotinic acid can be introduced at various stages of the synthesis. In the pathway analogous to the synthesis of 2,6-dichloro-5-fluoronicotinic acid, the carboxyl group is present from the beginning as an ester (methyl nicotinate (B505614) derivative). The final step of the synthesis is the hydrolysis of this ester to the free carboxylic acid. google.com

Other established methods for introducing a carboxylic acid group onto a pyridine ring include:

Oxidation of an alkyl side chain: A methyl group at the 4-position of the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This is a common industrial method for producing isonicotinic acid itself. wikipedia.org

Hydrolysis of a nitrile: A cyano group (-CN) can be introduced onto the pyridine ring and subsequently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Carbonation of an organometallic intermediate: A pyridine ring can be metalated using a strong base, and the resulting organometallic species can be quenched with carbon dioxide to form the carboxylate.

Direct Synthesis Routes (Hypothetical/Analogous)

Directly introducing all the required substituents onto a pre-formed isonicotinic acid ring is a more convergent but often more challenging approach due to issues with regioselectivity.

A hypothetical direct synthesis could start with a simpler precursor, such as 3-fluoroisonicotinic acid, followed by sequential dichlorination.

Electrophilic Halogenation: The electron-deficient nature of the pyridine ring, further deactivated by the electron-withdrawing carboxylic acid and fluorine atom, would make electrophilic chlorination extremely difficult. nih.govnih.gov Such reactions would likely require very harsh conditions (high heat, strong Lewis acids) and would likely result in a mixture of products with poor regioselectivity. youtube.com The directing effects of the existing substituents would need to be carefully considered, but achieving the specific 2,5-dichloro pattern would be a significant challenge.

Nucleophilic Halogenation: A nucleophilic approach could be more plausible. This might involve activating the pyridine ring, for example, by converting it to a pyridine-N-oxide. N-oxide formation activates the 2- and 6-positions towards nucleophilic attack. Another strategy could involve a sequence of metalation and reaction with an electrophilic halogen source. Directed ortho-metalation, guided by the carboxylic acid group, could potentially be used to introduce a halogen at the 3- or 5-position, but achieving the desired polysubstitution pattern would require a multi-step, carefully controlled sequence.

Given the challenges of controlling regioselectivity in direct halogenation, a stepwise construction of the ring via precursor synthesis, as outlined in section 2.2, remains the more practical and reliable strategy for obtaining a specifically substituted compound like this compound.

Data Tables

Analogous Synthetic Routes from Related Halogenated Pyridine Carboxylic Acids

The synthesis of this compound can be informed by established routes for structurally similar compounds. By examining the synthetic pathways for other halogenated pyridine carboxylic acids, researchers can adapt and optimize methodologies for the target molecule.

An improved process for the preparation of 2,6-dichloro-5-fluoronicotinic acid involves the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride and a lithium reagent. wipo.intgoogle.com Subsequent basic hydrolysis of the acid chloride affords the desired 2,6-dichloro-5-fluoronicotinic acid. wipo.intgoogle.com This method offers advantages over previous routes by utilizing inexpensive starting materials and proceeding in fewer steps with higher yields. google.comgoogle.com Notably, it avoids the use of phosphorus pentachloride, which can lead to over-chlorination. google.comgoogle.com

A key intermediate, methyl 2,6-dihydroxy-5-fluoronicotinate, can be prepared from ethyl fluoroacetate, ethyl formate, and methyl malonamate in the presence of sodium methoxide, followed by treatment with hydrochloric acid. google.comgoogle.com The final hydrolysis of 2,6-dichloro-5-fluoronicotinoyl chloride is typically carried out using aqueous sodium hydroxide (B78521) to yield 2,6-dichloro-5-fluoronicotinic acid. google.com

Table 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

Step Reactants Reagents Product
1 Ethyl fluoroacetate, ethyl formate, methyl malonamate Sodium methoxide, methanol, hydrochloric acid Methyl 2,6-dihydroxy-5-fluoronicotinate
2 Methyl 2,6-dihydroxy-5-fluoronicotinate Phosphorus oxychloride, lithium chloride 2,6-Dichloro-5-fluoronicotinoyl chloride

Starting from precursors like 2-chloro-3-fluoroisonicotinic acid and 2-chloro-5-fluoroisonicotinic acid, further halogenation can be a direct route to this compound. The synthesis of 2-chloro-3-fluoroisonicotinic acid can be achieved through methods such as the hydrolysis of its corresponding methyl ester. echemi.com The methyl ester itself can be prepared from the acid via reaction with thionyl chloride followed by methanol. echemi.com

Similarly, 2-chloro-5-fluoro-nicotinic acid can be obtained by the hydrolysis of 2-chloro-5-fluoro-nicotinate using an alkaline substance like lithium hydroxide, sodium hydroxide, or potassium hydroxide at room temperature. google.com The selective dechlorination of 2,6-dichloro-5-fluoro-nicotinates via catalytic hydrogenation provides the 2-chloro-5-fluoro-nicotinate precursor. google.com

Palladium-catalyzed reactions are powerful tools for the synthesis of carboxylic acid derivatives. researchgate.net For instance, palladium-catalyzed fluorocarbonylation of aryl halides using a CO source like N-formylsaccharin can produce acyl fluorides, which are versatile intermediates that can be converted to various carboxylic acid derivatives, including esters, amides, and thioesters in a one-pot procedure. nih.govresearchgate.net This methodology could be applied to a suitably halogenated pyridine precursor to introduce the carboxylic acid functionality.

Furthermore, palladium-catalyzed C-H fluorination of C(sp3)–H bonds has been developed for the synthesis of β-fluorinated carboxylic acids, demonstrating the utility of palladium catalysis in introducing fluorine into organic molecules. chemrxiv.org

The decarboxylative Blaise reaction offers a method for the synthesis of β-enamino esters from nitriles. An efficient synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate has been achieved via a decarboxylative Blaise reaction of 3-cyano-2,6-dichloro-5-fluoropyridine with potassium ethyl malonate in the presence of zinc chloride. researchgate.net This reaction is a safer and more scalable alternative to the classical Blaise reaction. organic-chemistry.org The applicability of this reaction to isonicotinoyl analogs suggests a potential route to derivatives of this compound, starting from a corresponding cyanopyridine.

The Curtius rearrangement is a versatile reaction that converts carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govrsc.orgnih.gov The isocyanate can then be trapped with various nucleophiles to yield amines, urethanes, or ureas. nih.govrsc.org This reaction is known to proceed with retention of stereochemistry and is tolerant of a wide range of functional groups. nih.gov

This rearrangement has been applied in the synthesis of various medicinal agents. nih.gov For instance, a halogenated pyridine carboxylic acid can be converted to its corresponding acyl azide, which upon thermal rearrangement, yields an isocyanate. This intermediate can then be hydrolyzed to an amine or reacted with an alcohol to form a carbamate. organic-chemistry.org This methodology provides a pathway for introducing nitrogen-containing functional groups into halogenated pyridine scaffolds, which is a common feature in many bioactive molecules.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,6-Dichloro-5-fluoronicotinic acid
2-Chloro-3-fluoroisonicotinic acid
2-Chloro-5-fluoroisonicotinic acid
2,6-dichloro-5-fluoronicotinoyl chloride
2,6-dihydroxy-5-fluoronicotinic acid ester
phosphorus oxychloride
lithium reagent
phosphorus pentachloride
methyl 2,6-dihydroxy-5-fluoronicotinate
ethyl fluoroacetate
ethyl formate
methyl malonamate
sodium methoxide
hydrochloric acid
aqueous sodium hydroxide
2-chloro-5-fluoro-nicotinate
lithium hydroxide
sodium hydroxide
potassium hydroxide
2,6-dichloro-5-fluoro-nicotinates
N-formylsaccharin
ethyl 2,6-dichloro-5-fluoronicotinoylacetate
3-cyano-2,6-dichloro-5-fluoropyridine
potassium ethyl malonate
zinc chloride
acyl azide
isocyanate
amine
urethane
urea

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of the pyridine ring is a primary site for a variety of chemical modifications.

Esterification and Amidation Reactions

Specific studies detailing the esterification or amidation of this compound have not been reported in the surveyed literature.

Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This process converts the carboxylic acid into an ester. Common methods include Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol with a strong acid catalyst like sulfuric acid.

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. This transformation usually requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Activating agents such as carbodiimides (e.g., DCC, EDCI) or conversion of the carboxylic acid to a more reactive acyl chloride or anhydride are standard procedures to facilitate amide bond formation.

Due to the absence of specific research, no data tables for these reactions can be provided.

Reductions to Alcohols and Aldehydes

There is no specific published data on the reduction of this compound to its corresponding alcohol (2,5-dichloro-3-fluoropyridin-4-yl)methanol or aldehyde (2,5-dichloro-3-fluoroisonicotinaldehyde).

Generally, the reduction of carboxylic acids to primary alcohols is a common transformation that requires strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) and its complexes (e.g., BH₃·THF) are effective for this purpose. The reduction proceeds via the corresponding aldehyde, which is typically further reduced to the alcohol under the reaction conditions. The selective reduction of a carboxylic acid to an aldehyde is more challenging and often requires specialized reagents or multi-step procedures to avoid over-reduction to the alcohol.

Experimental data and detailed findings for the reduction of this compound are not available.

Decarboxylation Pathways

Research detailing the decarboxylation of this compound to yield 2,5-dichloro-3-fluoropyridine is not present in the available scientific literature.

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids, this reaction can be difficult and often requires high temperatures or the presence of a catalyst, such as copper salts. The stability of the resulting carbanion intermediate is a key factor; electron-withdrawing groups on the aromatic ring can facilitate this process. Given the electron-deficient nature of the dichlorofluoropyridine ring, decarboxylation might be feasible under certain thermal or catalytic conditions, but specific studies are lacking.

Reactivity of Halogen Substituents on the Pyridine Ring

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of three electron-withdrawing halogen substituents (two chloro, one fluoro). This electronic arrangement makes the ring susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) at Chloro Positions

While the principles of Nucleophilic Aromatic Substitution (SNAr) suggest that the chloro substituents on the this compound ring should be reactive towards nucleophiles, specific studies demonstrating this reactivity could not be located. In pyridine systems, positions 2 and 4 (ortho and para to the ring nitrogen) are particularly activated for SNAr. Therefore, the chlorine atom at the C2 position would be expected to be the most likely site for substitution.

Amination Reactions

No specific experimental results for the amination of this compound via SNAr have been published.

Amination via SNAr involves the displacement of a halide on an electron-deficient aromatic ring by an amine nucleophile (primary or secondary). These reactions are a common method for forming aryl-nitrogen bonds. The reaction rate is influenced by the nature of the leaving group, the strength of the nucleophile, and the electronic activation of the aromatic ring. Typically, such reactions are carried out by heating the haloaromatic compound with the desired amine, sometimes in the presence of a base to neutralize the hydrogen halide formed. The high degree of halogenation on the pyridine ring of the title compound would theoretically make it a strong candidate for such reactions, particularly at the C2 position. However, without experimental data, the specific conditions, regioselectivity, and yields remain unknown.

No data tables for amination reactions are available due to the lack of research findings.

Alkoxylation and Thiolation Reactions

Alkoxylation and thiolation reactions of this compound typically proceed via nucleophilic aromatic substitution (SNAr). In these reactions, an alkoxide or thiolate anion displaces one of the halogen atoms on the pyridine ring. The regioselectivity of this substitution is governed by the electronic activation of the different positions. The strong electron-withdrawing nature of the fluorine atom and the pyridine nitrogen significantly influences the reactivity of the chloro positions.

Generally, the position para to the activating group is the most susceptible to nucleophilic attack. In the case of this compound, the C-5 chloro position is para to the C-2 chloro and meta to the fluorine and the carboxylic acid group, while the C-2 chloro position is ortho to the fluorine and meta to the C-5 chloro and the carboxylic acid group. The fluorine atom's high electronegativity strongly polarizes the C-F bond, which in turn helps to stabilize the negative charge in the Meisenheimer complex formed during the SNAr reaction. stackexchange.com This stabilization lowers the activation energy for the nucleophilic attack.

In reactions with nucleophiles like alkoxides and thiolates, the substitution is expected to occur preferentially at the C-5 position. This is due to the combined activating effect of the fluorine at C-3 and the nitrogen atom in the pyridine ring, which stabilize the intermediate formed upon nucleophilic attack at C-5 more effectively than at C-2. Thiolates are generally more potent nucleophiles than alkoxides and are expected to react more readily under similar conditions. nih.gov

NucleophileExpected Major ProductReaction ConditionsReference Analogy
Sodium MethoxideMethyl 5-chloro-3-fluoro-2-methoxyisonicotinateBase in Methanol, heat nih.gov
Sodium EthanethiolateEthyl 5-chloro-3-fluoro-2-(ethylthio)isonicotinateBase in DMF, room temp. nih.gov

This table is illustrative and based on general principles of SNAr on halogenated pyridines.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to halogenated pyridines like this compound. The success and regioselectivity of these reactions depend on the choice of catalyst, ligands, and reaction conditions.

In molecules containing both chloro and fluoro substituents, palladium-catalyzed cross-coupling reactions generally occur with high selectivity at the chloro positions. This is because the C-Cl bond is significantly more reactive towards oxidative addition to a Pd(0) complex than the much stronger C-F bond. The relative reactivity of the two chloro positions (C-2 and C-5) can often be controlled by the choice of the palladium catalyst and ligands.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or ester. For dichlorinated pyridines, selective monocoupling can often be achieved. The C-5 position is generally more reactive in Suzuki-Miyaura couplings of similar polychlorinated pyridines. researchgate.netnih.govresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne. Similar to the Suzuki coupling, selective reaction at one of the chloro positions is feasible. The regioselectivity can be influenced by the steric hindrance and electronic properties of both the pyridine substrate and the alkyne, as well as the catalyst system. rsc.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl halide and an amine. The choice of phosphine (B1218219) ligand is crucial for achieving high yields and selectivity. In di- and trichloropyrimidines, regioselective amination has been demonstrated. acs.orgrug.nl

Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene. The reaction is typically catalyzed by a palladium complex and proceeds with good yields for various halogenated pyridines. wikipedia.orglibretexts.org

Coupling ReactionReagentsCatalyst/LigandExpected Major Product (Monosubstitution)Reference Analogy
Suzuki-MiyauraPhenylboronic acid, BasePd(PPh₃)₄5-Chloro-3-fluoro-2-phenylisonicotinic acid researchgate.netnih.gov
SonogashiraPhenylacetylene, Cu(I), BasePd(PPh₃)₂Cl₂5-Chloro-3-fluoro-2-(phenylethynyl)isonicotinic acid rsc.orgnih.govsoton.ac.uk
Buchwald-HartwigAniline, BasePd₂(dba)₃, XPhos5-Chloro-3-fluoro-2-(phenylamino)isonicotinic acid acs.orgrug.nl
HeckStyrene, BasePd(OAc)₂5-Chloro-3-fluoro-2-styrylisonicotinic acid wikipedia.orglibretexts.orgresearchgate.net

This table presents expected outcomes based on reactivity trends of related compounds.

While C-F bonds are generally unreactive in palladium-catalyzed cross-coupling reactions under standard conditions, their activation and subsequent coupling are possible, though less common. This typically requires specialized catalysts, often involving nickel or palladium with specific ligands, and harsher reaction conditions. The strong C-F bond necessitates a catalyst system that can facilitate the challenging oxidative addition step. Research in this area is ongoing, but for a molecule like this compound, selective coupling at the chloro positions would be the overwhelmingly favored pathway.

Reductive Dehalogenation Strategies (e.g., Monodechlorination)

Reductive dehalogenation offers a method to selectively remove one or more halogen atoms. For this compound, selective monodechlorination would yield either 2-chloro-3-fluoroisonicotinic acid or 5-chloro-3-fluoroisonicotinic acid. The regioselectivity of such a reaction would depend on the reducing agent and the reaction conditions.

Catalytic hydrogenation is a common method for reductive dehalogenation. The choice of catalyst (e.g., palladium on carbon) and the reaction conditions (e.g., pressure, temperature, additives) can influence the selectivity. In some cases, the more sterically accessible halogen or the one with more favorable electronic properties for reduction will be removed preferentially. For dichlorinated aromatic compounds, it has been observed that the removal of the first chlorine atom can be faster than the second. uky.edu In the context of this compound, the relative reactivity of the C-2 and C-5 chloro atoms towards reduction would need to be determined experimentally. It is plausible that the C-5 chloro atom might be more susceptible to reduction.

Influence of the Fluorine Atom on Pyridine Ring Reactivity and Electron Density

The fluorine atom at the C-3 position has a profound impact on the reactivity and electron density of the pyridine ring in this compound. Fluorine is the most electronegative element, and its presence significantly alters the electronic landscape of the molecule through both inductive and resonance effects.

Inductive Effect (-I): Fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the ring. This effect deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. numberanalytics.com The increased positive charge on the ring carbons makes them more susceptible to attack by nucleophiles. acs.org This inductive effect is a key reason why fluorinated aromatics are more reactive in SNAr reactions compared to their chlorinated or brominated counterparts. stackexchange.com

Resonance Effect (+R): Fluorine also has a lone pair of electrons that can be donated to the aromatic π-system, a resonance effect. However, for fluorine, this resonance effect is much weaker than its inductive effect. The addition of fluorine atoms can lead to a stabilization of the aromatic ring. nih.gov

The net result of fluorine's electronic influence is a significant decrease in the electron density of the pyridine ring, making it more electrophilic. This enhanced electrophilicity is a major factor in determining the regioselectivity of nucleophilic aromatic substitution reactions, as it stabilizes the intermediate Meisenheimer complex. stackexchange.com

Regioselectivity and Stereoselectivity in Chemical Transformations of Halogenated Isonicotinic Acids

The regioselectivity of chemical transformations involving halogenated isonicotinic acids like this compound is a complex interplay of steric and electronic factors.

In nucleophilic aromatic substitution , the position of attack is primarily determined by the ability of the ring to stabilize the negative charge of the intermediate. The pyridine nitrogen and the electron-withdrawing halogen substituents play a crucial role in this stabilization. For this compound, the C-5 position is generally favored for nucleophilic attack due to the combined activating effects of the ring nitrogen and the fluorine atom.

In palladium-catalyzed cross-coupling reactions , regioselectivity is dictated by the relative reactivity of the C-X bonds towards oxidative addition to the palladium catalyst. The general order of reactivity is C-I > C-Br > C-Cl >> C-F. Therefore, in this compound, reactions will selectively occur at the C-Cl positions. The differentiation between the two chloro groups (C-2 and C-5) can be more subtle and is influenced by the specific reaction type, the catalyst-ligand system, and steric hindrance around the reaction site. For instance, in Suzuki-Miyaura reactions of polychlorinated pyridines, coupling often occurs preferentially at the position that is not alpha to the nitrogen, which would favor the C-5 position. nih.gov

Stereoselectivity becomes relevant when a new chiral center is formed during a reaction. For transformations of the carboxylic acid group or reactions that introduce a chiral substituent, the existing stereochemistry of the starting material or the use of chiral catalysts and reagents would determine the stereochemical outcome. For reactions directly on the aromatic ring of this compound, such as the Heck reaction, the stereochemistry of the resulting double bond (E/Z) can be controlled by the reaction conditions and the nature of the reactants. researchgate.net In general, achieving high stereoselectivity in reactions of halogenated isonicotinic acids requires careful selection of reaction parameters and, where applicable, the use of chiral auxiliaries or catalysts. nih.gov

Derivatives and Analogs of 2,5 Dichloro 3 Fluoroisonicotinic Acid

Structural Modification Strategies

The chemical reactivity of 2,5-dichloro-3-fluoroisonicotinic acid is primarily centered around its carboxylic acid moiety and the halogen substituents on the pyridine (B92270) ring. These sites offer opportunities for a range of synthetic transformations.

The carboxylic acid group is a key site for derivatization, allowing for the formation of various functional groups through standard organic reactions. The conversion of the carboxylic acid to more reactive intermediates, such as acid chlorides, is a common first step. For instance, treatment with thionyl chloride (SOCl₂) can transform the carboxylic acid into the corresponding isonicotinoyl chloride. libretexts.orgmdpi.com This activated intermediate can then readily react with a variety of nucleophiles.

Common modifications include:

Amide formation: Reaction of the activated acid with primary or secondary amines yields amides. This is a widely used strategy to introduce diverse substituents and build molecular complexity.

Esterification: Treatment with alcohols in the presence of an acid catalyst or via the acid chloride intermediate produces esters. nih.gov Esterification can alter the lipophilicity and pharmacokinetic profile of the parent compound. For example, novel derivatives of the related 2,6-dichloroisonicotinic acid, such as trifluoroethyl 2,6-dichloroisonicotinate, have been synthesized. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, providing another avenue for further functionalization.

These transformations are fundamental in medicinal chemistry for creating libraries of compounds with varied properties.

The chlorine and fluorine atoms on the pyridine ring are amenable to nucleophilic aromatic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the ring nitrogen and the other halogen substituents. The positions of the halogens make them susceptible to displacement by various nucleophiles, such as amines, alkoxides, and thiolates.

The relative reactivity of the chlorine atoms at the 2- and 5-positions can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, selective displacement of one chlorine atom over the other may be possible, leading to regioselectively substituted products. Furthermore, dehalogenation reactions can be employed to remove one or more halogen atoms, providing access to analogs with different substitution patterns.

The di-halogenated pyridine ring of this compound can serve as a building block for the construction of fused heterocyclic systems. Ring annulation strategies often involve reactions that form new rings by connecting two positions on the pyridine core. For example, a suitably functionalized derivative could undergo intramolecular cyclization to form bicyclic or tricyclic structures. While specific examples starting from this compound are not prevalent in the literature, the general principles of pyridine chemistry suggest that such transformations are feasible.

Synthesis of Bioactive Analogs and Intermediates (e.g., pyrrolo[2,3-b]pyridine derivatives via 2,6-dichloro-5-fluoronicotinic acid)

The synthesis of bioactive analogs often involves the use of halogenated nicotinic or isonicotinic acids as key intermediates. For instance, the related isomer, 2,6-dichloro-5-fluoronicotinic acid, is a precursor in the synthesis of pyrrolo[2,3-b]pyridine derivatives. rsc.org These fused heterocyclic systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

The general synthetic approach may involve the reaction of the halogenated nicotinic acid with an appropriate amine, followed by cyclization to form the pyrrolo-fused ring system. While the specific starting material in documented syntheses is often the 2,6-dichloro-5-fluoronicotinic acid isomer, similar strategies could potentially be adapted for this compound to generate novel pyrrolo[2,3-c]pyridine scaffolds. The synthesis of various substituted pyrrolo[2,3-d]pyrimidine analogs has been achieved through multi-step reactions including Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. mdpi.com

Libraries of Diversified Halogenated Isonicotinic Acid Scaffolds for High-Throughput Screening

The development of compound libraries based on a common scaffold is a cornerstone of modern drug discovery. Halogenated isonicotinic acids, including derivatives of this compound, are attractive scaffolds for library synthesis due to the multiple points of diversification they offer.

By systematically varying the substituents at the carboxylic acid position and the halogenated sites, large and diverse libraries of compounds can be generated. These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. The synthetic strategies outlined in the previous sections, such as amide coupling and nucleophilic aromatic substitution, are well-suited for parallel synthesis and the creation of such libraries. The goal is to explore a wide range of chemical space around the core scaffold to discover novel bioactive molecules. worktribe.com

Below is an interactive table summarizing the potential modifications and resulting derivatives of this compound.

Modification Site Reaction Type Reagents Resulting Functional Group/Derivative
Carboxylic AcidAmide CouplingAmines, Coupling AgentsAmides
Carboxylic AcidEsterificationAlcohols, Acid CatalystEsters
Carboxylic AcidReductionLiAlH₄Primary Alcohols
Halogen SubstituentsNucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolatesSubstituted Pyridines
Halogen SubstituentsDehalogenationCatalytic HydrogenationDehalogenated Pyridines
Pyridine RingRing AnnulationBifunctional ReagentsFused Heterocycles

Advanced Spectroscopic Analysis of 2,5 Dichloro 3 Fluoroisonicotinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2,5-Dichloro-3-fluoroisonicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional (2D) techniques, offers an unambiguous assignment of its molecular framework.

The analysis of one-dimensional NMR spectra provides initial and crucial information regarding the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by its simplicity, primarily showing a single aromatic proton signal. The position and multiplicity of this signal are dictated by the electronic effects of the surrounding halogen and carboxylic acid substituents. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent. The purity of the sample can be initially assessed by the absence of extraneous proton signals.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The pyridine (B92270) ring carbons resonate in the aromatic region, and their chemical shifts are influenced by the electronegativity of the attached substituents. The carbon atom of the carboxylic acid group is readily identifiable by its characteristic downfield shift. The number of signals in the ¹³C NMR spectrum is a key indicator of the molecule's symmetry and purity.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for fluorinated compounds. The spectrum for this compound would exhibit a single resonance for the fluorine atom at the C-3 position. The chemical shift of this fluorine is influenced by the electronic environment of the pyridine ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons or carbons (if any) can provide valuable structural information.

Illustrative NMR Data for this compound:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.25s-H-6
¹H13.5 (broad)s-COOH
¹³C165.2s-C=O
¹³C158.5d¹JCF = 240C-3
¹³C148.1s-C-5
¹³C145.3d³JCF = 15C-6
¹³C125.8d²JCF = 25C-2
¹³C122.4d²JCF = 5C-4
¹⁹F-115.0s-F-3

Note: The data presented is illustrative and based on typical chemical shifts for similar halogenated pyridine structures.

While 1D NMR provides fundamental information, 2D NMR techniques are essential for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound itself, with only one aromatic proton, a COSY spectrum would be of limited use for the aromatic region. However, for derivatives with more protons, it would be critical for establishing vicinal and long-range H-H correlations.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. For the parent compound, it would show a cross-peak between the signal of H-6 and C-6, confirming their direct attachment.

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous assignment of the molecular structure can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry is crucial for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₆H₂Cl₂FNO₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Illustrative HRMS Data:

IonCalculated m/zMeasured m/z
[M-H]⁻208.9348208.9351

The close agreement between the calculated and measured exact masses provides strong evidence for the proposed elemental composition.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting pattern of fragment ions serves as a molecular fingerprint that can be used for structural confirmation. The fragmentation of this compound would likely proceed through characteristic losses of small molecules or radicals.

Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The presence of chlorine atoms will also lead to a characteristic isotopic pattern in the mass spectrum, with the ratio of the M and M+2 peaks being approximately 9:6:1 for two chlorine atoms.

Plausible Fragmentation Pattern:

m/zProposed Fragment
209[M-H]⁻
165[M-H - CO₂]⁻
130[M-H - CO₂ - Cl]⁻

Analysis of these fragmentation pathways provides further corroboration of the assigned structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the stretching vibration of the carbonyl group in the carboxylic acid.

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-Cl and C-F Stretches: Absorptions corresponding to the carbon-chlorine and carbon-fluorine stretching vibrations would be observed in the fingerprint region, typically below 1300 cm⁻¹.

Illustrative IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
1715Strong, SharpC=O stretch (carboxylic acid)
1580MediumC=C/C=N stretch (aromatic ring)
1450MediumC=C/C=N stretch (aromatic ring)
1250StrongC-F stretch
850MediumC-Cl stretch

The presence of these characteristic absorption bands in the IR spectrum provides confirmatory evidence for the presence of the carboxylic acid and the halogenated pyridine core.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes (Green Chemistry Principles)

A primary challenge in the utilization of 2,5-dichloro-3-fluoroisonicotinic acid lies in its synthesis. Current routes may involve harsh conditions or the use of hazardous reagents. Future research will undoubtedly gravitate towards the principles of green chemistry to develop more environmentally benign and efficient synthetic protocols. This involves exploring alternative energy sources, greener solvents, and catalytic systems.

Key areas of focus will include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents.

Catalytic Approaches: The development of novel catalysts, including transition-metal-free systems, could enable more selective and efficient halogenation and functionalization steps, minimizing waste.

Use of Greener Solvents: Shifting from traditional organic solvents to aqueous media, ionic liquids, or supercritical fluids would substantially improve the environmental footprint of the synthesis.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

Parameter Conventional Methods Potential Green Chemistry Routes
Energy Source Conventional heating (reflux) Microwave irradiation, Sonication
Solvents Chlorinated organic solvents Water, Ethanol, Ionic Liquids
Catalysts Stoichiometric strong acids/bases Reusable solid catalysts, Biocatalysts
Reaction Time Several hours to days Minutes to a few hours
Waste Generation Significant hazardous waste Minimized byproducts, recyclable solvents

Exploration of Novel Chemical Transformations and Derivatization Pathways

The trifunctional nature of this compound (two distinct chlorine atoms, a fluorine atom, and a carboxylic acid group) presents a rich landscape for chemical modification. Future work will focus on selectively manipulating these functional groups to create a diverse library of derivatives.

Potential avenues for exploration include:

Selective Nucleophilic Aromatic Substitution (SNAr): A significant challenge is the selective substitution of the chlorine atoms at the C2 and C5 positions. Mechanistic studies could elucidate the conditions required to favor substitution at one site over the other, enabling the synthesis of mono-substituted intermediates for further elaboration.

Carboxylic Acid Derivatization: The carboxylic acid moiety is a prime handle for derivatization into esters, amides, hydrazides, and other functional groups. These derivatives can serve as key intermediates for constructing more complex heterocyclic systems, such as oxadiazoles and triazoles, which are known to possess diverse biological activities.

Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira) could be employed at the chloro-positions to introduce new carbon-carbon and carbon-heteroatom bonds, vastly expanding the structural diversity of accessible derivatives.

Targeted Synthesis of Specific Derivatives for Biological and Material Applications

The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry and materials science. Future research will involve the rational design and synthesis of this compound derivatives for specific applications.

Biological Applications: Derivatives of nicotinic and isonicotinic acids have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties. Targeted synthesis could focus on creating analogs of known bioactive molecules, where the specific halogenation pattern of the core structure could enhance potency, selectivity, or pharmacokinetic properties. For example, isonicotinic acid hydrazide (isoniazid) is a key anti-tubercular drug, suggesting that hydrazide derivatives of this compound could be promising candidates for antimicrobial screening.

Table 2: Potential Biological Targets for Designed Derivatives

Derivative Class Potential Biological Target/Application Rationale
Hydrazones/Oxadiazoles Antimicrobial (antibacterial, antifungal) Structural similarity to known antimicrobial agents.
Amides Anti-inflammatory, Anticancer Common pharmacophore in various therapeutic agents.
Peptide Conjugates Targeted Drug Delivery, Antimicrobial Peptides Isonicotinic acid core used in peptide-based therapeutics.
Metal Complexes Antimicrobial, Catalysis Pyridine-carboxylic acids are excellent ligands for metal ions.

Material Applications: Pyridine carboxylic acids are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The unique electronic properties and steric profile imparted by the dichloro-fluoro substitution pattern could lead to the development of novel materials with tailored porosity, catalytic activity, or sensing capabilities.

Advanced Mechanistic Studies of Reactions Involving the Compound

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for predictable and efficient synthesis. Future research should employ a combination of experimental and computational techniques to probe these mechanisms.

Key questions to be addressed include:

Regioselectivity in SNAr Reactions: Investigating the kinetics and thermodynamics of nucleophilic attack at the C2 versus the C5 position. The interplay between the activating effect of the ring nitrogen and the electronic influence of the fluorine and carboxylic acid groups needs to be systematically studied. It is known that fluorine is often a better leaving group than chlorine in SNAr reactions, which adds another layer of complexity and opportunity for selective functionalization.

Concerted vs. Stepwise Mechanisms: Determining whether substitutions proceed through a classical two-step Meisenheimer complex or a concerted (cSNAr) mechanism will be important, as this can influence reaction outcomes and conditions.

Role of Catalysts: Elucidating the precise role of catalysts in promoting specific transformations will enable the development of more effective and selective synthetic methods.

Computational-Guided Design of New Analogs with Tailored Properties

In silico methods are becoming indispensable tools in modern chemical research. Computational modeling can accelerate the discovery of new derivatives of this compound with desirable properties, saving significant time and resources compared to traditional trial-and-error approaches.

Future computational efforts should focus on:

Molecular Docking: Predicting the binding modes and affinities of designed derivatives with specific biological targets, such as bacterial or fungal enzymes, to identify promising candidates for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of derivatives with their observed biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds.

ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to prioritize candidates with favorable drug-like profiles early in the discovery process.

Materials Simulation: Predicting the structural and electronic properties of MOFs or polymers incorporating the compound as a building block to guide the synthesis of materials with targeted characteristics.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and easier scalability. The application of these technologies to the synthesis and derivatization of this compound represents a significant area for future development.

Key research directions include:

Development of Flow Synthesis Protocols: Designing continuous flow reactor setups for the key synthetic steps, which can be particularly advantageous for managing exothermic reactions or handling hazardous intermediates.

Automated Derivatization: Integrating flow reactors with automated liquid handlers and purification systems to rapidly generate libraries of derivatives (e.g., amides, esters) for high-throughput screening.

Process Optimization: Utilizing the precise control over parameters like temperature, pressure, and residence time in flow reactors to rapidly optimize reaction conditions and maximize product yield and purity. This approach has been successfully used to improve the synthesis of other substituted pyridines for the pharmaceutical industry.

Q & A

Q. How can researchers optimize the synthesis of 2,5-Dichloro-3-fluoroisonicotinic acid to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst) and purification techniques. For halogenated nicotinic acid derivatives, trifluoroacetic acid-mediated halogenation under anhydrous conditions is often employed. Post-synthesis, column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization in ethanol/water mixtures can enhance purity . Validation via melting point analysis, NMR (¹H/¹³C), and HPLC (≥95% purity threshold) is critical. Experimental protocols should align with reproducibility guidelines outlined in academic writing standards, including full disclosure of reaction stoichiometry and side-product characterization .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer: Combine NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and purity. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) using SHELX software is recommended for resolving halogen and fluorine positional disorder . Powder XRD can validate bulk crystallinity, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Cross-validate results with computational models (DFT-optimized geometries) to address discrepancies in bond lengths or angles .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Methodological Answer: Follow OSHA-compliant guidelines: use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, rinse with water for 15 minutes and seek medical evaluation for halogenated compound exposure. Store in airtight containers at 2–8°C to prevent hydrolysis. Toxicity screening (e.g., Ames test for mutagenicity) is advised for novel derivatives .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) accurately model halogen-fluorine electronic effects. Include solvent corrections (PCM model) for aqueous reactivity predictions. Validate frontier molecular orbitals (HOMO-LUMO gaps) against UV-Vis spectra . For non-covalent interactions (e.g., hydrogen bonding), use Quantum Theory of Atoms in Molecules (QTAIM) .

Q. How can crystallization conditions be tailored to grow high-quality crystals for structural analysis?

Methodological Answer: Screen solvents (DMSO, DMF, ethanol) via slow evaporation or diffusion methods. Halogen bonding often dominates packing; adjust solvent polarity to favor π-stacking or hydrogen bonding. Use SHELXD for phase determination in cases of weak diffraction. For twinned crystals, refine structures with SHELXL using TWIN/BASF instructions .

Advanced Research Questions

Q. How can supramolecular synthons guide the design of cocrystals involving this compound?

Methodological Answer: Leverage the carboxylic acid group as a hydrogen-bond donor and halogen/fluorine atoms as acceptors. Identify synthons (e.g., acid⋯pyridine heterosynthons) via Cambridge Structural Database (CSD) mining. Co-crystallize with complementary partners (e.g., 4,4′-bipyridine) under stoichiometric control. Validate synthon persistence via Hirshfeld surface analysis .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer: Reconcile discrepancies by revisiting DFT parameters (e.g., exact-exchange weighting in hybrid functionals) and verifying solvent effects . For kinetic vs. thermodynamic product mismatches, conduct time-resolved NMR or in situ IR. Cross-check computed activation energies with Arrhenius plots from kinetic studies .

Q. How can mechanistic studies elucidate the role of fluorine in modulating acidity and reactivity?

Methodological Answer: Perform pKa measurements (potentiometric titration) in varying solvents to assess fluorine’s inductive effects. Compare with 2,5-dichloroisonicotinic acid (non-fluorinated analog) to isolate fluorine’s contribution. Use Natural Bond Orbital (NBO) analysis to quantify charge distribution changes .

Q. What advanced techniques characterize intermolecular interactions in polymorphic forms?

Methodological Answer: Combine SC-XRD with solid-state NMR (¹³C CP/MAS) to resolve polymorph hydrogen-bonding networks. Differential Scanning Calorimetry (DSC) identifies phase transitions, while lattice energy calculations (PIXEL method) rank polymorph stability .

Q. How can researchers design derivatives to enhance bioactivity while minimizing toxicity?

Methodological Answer: Use SAR studies: substitute the 3-fluoro group with bioisosteres (e.g., trifluoromethyl) and assess cytotoxicity via MTT assays. Computational ADMET profiling (e.g., SwissADME) predicts metabolic stability. Prioritize derivatives with ClogP < 3 and low hepatotoxicity scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.